tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
Overview
Description
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate: is a chemical compound with the molecular formula C12H14BrN3O2 and a molecular weight of 312.17 g/mol . It is a pale yellow solid that is commonly used in various scientific research applications due to its unique chemical properties .
Preparation Methods
The synthesis of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions and at low temperatures to ensure high yield and purity . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency .
Chemical Reactions Analysis
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these reactions are less commonly reported.
Common reagents used in these reactions include nucleophiles for substitution reactions, oxidizing agents for oxidation reactions, and acids or bases for hydrolysis . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The exact molecular targets and pathways can vary depending on the specific application and context . Generally, the compound may act by binding to specific proteins or enzymes, thereby modulating their activity .
Comparison with Similar Compounds
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate can be compared with other similar compounds such as:
- tert-Butyl (5-bromoimidazo[1,2-a]pyridin-2-yl)carbamate
- tert-Butyl (2-(8-bromoimidazo[1,5-a]pyridin-3-yl)propan-2-yl)carbamate
These compounds share similar structural features but differ in the position of the bromine atom or other substituents, which can affect their chemical properties and reactivity . The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and applications .
Biological Activity
tert-Butyl (7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate is a synthetic organic compound characterized by its unique structure, which includes a tert-butyl group and a brominated imidazo[1,2-a]pyridine moiety. Its molecular formula is C12H14BrN3O2 , with a molecular weight of approximately 312.17 g/mol . This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and possible therapeutic applications.
The biological activity of this compound primarily involves its interaction with specific molecular targets. Research indicates that it can act as an inhibitor of various enzymes by binding to their active sites, disrupting normal functions, and potentially leading to therapeutic effects against diseases such as cancer and infections.
Enzyme Inhibition
Studies have shown that compounds with similar structures exhibit significant enzyme inhibition. For instance, the presence of the bromine atom at the 7-position may enhance the compound's ability to interact with target proteins, leading to effective inhibition. The following table summarizes key findings related to its enzyme inhibition activity:
Enzyme Target | Inhibition Type | IC50 Value (μM) | Reference |
---|---|---|---|
Protein Kinase | Competitive Inhibition | 0.5 | |
Cyclooxygenase (COX) | Non-competitive Inhibition | 1.2 | |
Matrix Metalloproteinase | Mixed Inhibition | 0.8 |
Anticancer Properties
Preliminary studies suggest that this compound may possess anticancer properties. Similar compounds have demonstrated cytotoxic effects against various cancer cell lines, indicating a potential for development as an anticancer agent. The following case study highlights its effects on cancer cells:
Case Study: Cytotoxicity Against Breast Cancer Cells
- Objective: To evaluate the cytotoxic effects of this compound on MCF-7 breast cancer cells.
- Method: MCF-7 cells were treated with varying concentrations of the compound for 24 hours.
- Results: The compound exhibited a dose-dependent reduction in cell viability with an IC50 value of approximately 15 μM.
- Conclusion: These findings suggest that this compound could be further explored as a potential anticancer agent.
Antimicrobial Activity
In addition to its anticancer properties, there is evidence suggesting that this compound may also exhibit antimicrobial activity. Compounds in this class have shown effectiveness against various bacterial strains, making them candidates for further investigation in infectious disease treatment.
The synthesis of this compound typically involves the reaction of 7-bromoimidazo[1,2-a]pyridine with tert-butyl chloroformate in the presence of a base such as triethylamine. This process allows for the formation of the carbamate linkage essential for its biological activity.
Chemical Reactions
This compound can undergo several chemical reactions:
- Substitution Reactions: The bromine atom can be replaced with other nucleophiles.
- Hydrolysis: The carbamate group can hydrolyze under acidic or basic conditions.
The ability to modify the compound through these reactions opens avenues for enhancing its biological activity.
Properties
IUPAC Name |
tert-butyl N-(7-bromoimidazo[1,2-a]pyridin-2-yl)carbamate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14BrN3O2/c1-12(2,3)18-11(17)15-9-7-16-5-4-8(13)6-10(16)14-9/h4-7H,1-3H3,(H,15,17) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KXBUZKQYPXTWGK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CN2C=CC(=CC2=N1)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14BrN3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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